4-(4-溴苯基)嘧啶-2-胺

描述

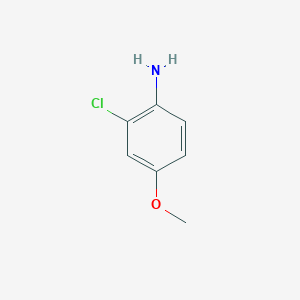

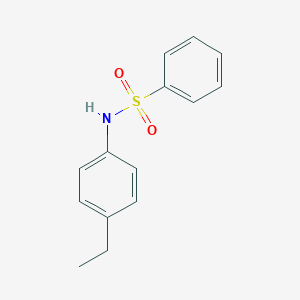

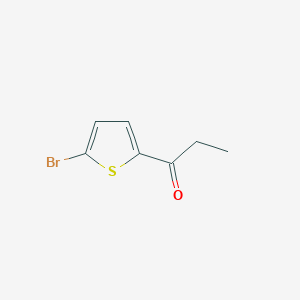

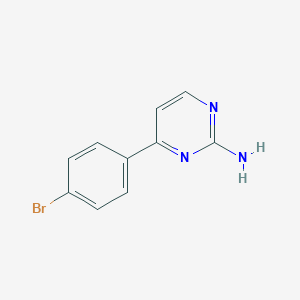

4-(4-Bromophenyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 392326-81-7 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . The compound is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was taken in a round bottom flask and refluxed for 12 hours . The reaction mixture was then cooled and washed with diethyl ether to remove the unreacted acetophenone and iodine .Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)pyrimidin-2-amine has been confirmed by physicochemical properties and spectroanalytical data such as NMR and IR . The InChI Code is 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .Physical And Chemical Properties Analysis

4-(4-Bromophenyl)pyrimidin-2-amine is a solid at room temperature . The compound’s density is 1.566 g/cm³ and it has a boiling point of 449.4ºC at 760 mmHg .科学研究应用

Antiviral Applications

Compounds containing 4-(4-Bromophenyl)pyrimidin-2-amine have shown promising antiviral activity. For instance, derivatives of this compound have demonstrated significant effectiveness against Newcastle disease virus, comparable to the antiviral drug Ribavirin. Further modification of these amines could lead to potent antiviral therapeutics .

Anticancer Potential

Research has indicated that certain derivatives of 4-(4-Bromophenyl)pyrimidin-2-amine possess high antiproliferative potential against human colorectal carcinoma cancer cell lines. These compounds have shown better potency than the reference drug 5-fluorouracil in Sulforhodamine B (SRB) assays and have been suggested as leads for rational drug designing due to their favorable docking scores within the ATP binding pocket .

Antifungal Activity

A series of 4-(4-Bromophenyl)pyrimidin-2-amine derivatives have been synthesized to address microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer. Some derivatives displayed significant antifungal activity against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Structural Analysis for Drug Design

The crystal structure analysis of 4-(4-Bromophenyl)pyrimidin-2-amine derivatives provides valuable insights for drug design. Understanding the molecular structure is crucial for developing new compounds with desired pharmacological properties .

Antimicrobial and Anticancer Drug Resistance

Efforts to combat antimicrobial and anticancer drug resistance have led to the study of pharmacological activities of newly synthesized derivatives of 4-(4-Bromophenyl)pyrimidin-2-amine. These efforts aim to develop new therapeutic agents that can overcome resistance by pathogens and cancerous cells .

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Related compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Related compounds have shown to interact with their targets leading to antimicrobial and anticancer effects . Molecular docking studies have been carried out to study the binding mode of these active compounds with their receptors .

Biochemical Pathways

Related compounds have shown to affect various pathways leading to their antimicrobial and anticancer activities .

Pharmacokinetics

Related compounds have shown promising adme properties .

Result of Action

Anticancer screening results demonstrated that some of these compounds were found to be active against cancer cell lines .

属性

IUPAC Name |

4-(4-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404632 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392326-81-7 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds exert their anticancer effects?

A1: While the exact mechanism is not fully detailed in the provided research [], the study highlights that compounds like 2y and 4y exhibit strong antiproliferative activity against human colorectal carcinoma cells. Molecular docking studies suggest these compounds interact with the ATP binding pocket of CDK-8, a protein kinase involved in cell cycle regulation. [] This interaction likely inhibits CDK-8 activity, leading to cell cycle arrest and ultimately, cancer cell death.

Q2: What is known about the structure-activity relationship (SAR) of these compounds?

A2: The research indicates that modifications to the 6,6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) scaffold influence both the antimicrobial and anticancer activity. [] While the exact structural modifications leading to compounds 2y and 4y are not specified in the abstract, their enhanced potency suggests that specific substitutions on the core structure are crucial for improving interactions with biological targets like CDK-8. Further research exploring these structure-activity relationships is needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。